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E3 ligase Ligand 19

PROTAC Design E3 Ligase Recruitment Binding Affinity

PROTAC developers using unmodified VH032 face a synthetic bottleneck: the absence of a conjugation handle necessitates extra derivatization and re-optimization of ternary complex formation. E3 ligase Ligand 19 (VH032-cyclopropane-F) eliminates this barrier. Its pre-installed phenolic hydroxyl enables direct, single-step linker attachment. Validated in PROTAC 1 with 4.8-fold positive binding cooperativity (PDB: 6HAY), it provides a structurally characterized starting point for SMARCA2/4 degrader development. Key outcomes: rapid parallel library synthesis, consistent SAR across series, and reduced synthetic complexity.

Molecular Formula C26H33FN4O5S
Molecular Weight 532.6 g/mol
Cat. No. B13714130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 19
Molecular FormulaC26H33FN4O5S
Molecular Weight532.6 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)O
InChIInChI=1S/C26H33FN4O5S/c1-14-20(37-13-29-14)15-5-6-16(19(33)9-15)11-28-22(34)18-10-17(32)12-31(18)23(35)21(25(2,3)4)30-24(36)26(27)7-8-26/h5-6,9,13,17-18,21,32-33H,7-8,10-12H2,1-4H3,(H,28,34)(H,30,36)/t17-,18+,21+/m1/s1
InChIKeyOKBLHQUBMCCFKE-LQWHRVPQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





E3 Ligase Ligand 19 – Product Overview


E3 ligase Ligand 19, also designated as VH032-cyclopropane-F, VH 101 phenol, or VHL ligand 3 (CAS: 2306193-99-5), is a functionalized small-molecule ligand that selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase . It belongs to the class of VHL-based PROTAC building blocks, derived from the parent VH032 scaffold through incorporation of a fluorocyclopropyl amide moiety and a terminal phenolic hydroxyl group [1]. This structural modification enables rapid, traceless conjugation to a broad range of linkers for proteolysis-targeting chimera (PROTAC) assembly, distinguishing it from non-functionalized VHL ligands that require additional synthetic derivatization prior to use . The compound has been validated as the E3 ligase-recruiting element in PROTAC 1 and PROTAC 2, which induce partial degradation of the BAF complex ATPases SMARCA2 and SMARCA4 [1].

Pre-installed phenolic conjugation handle for single-step PROTAC assembly
Structurally validated in SMARCA2/4 degrader design (Farnaby et al. 2019)
Affinity-enhancing fluorocyclopropyl modification reported at class level

Why E3 Ligase Ligand 19 Cannot Be Replaced


Indiscriminate substitution of E3 ligase Ligand 19 with alternative VHL binders such as VH032 or VH298 introduces significant risk of synthetic re-optimization and unpredictable ternary complex formation. The fluorocyclopropyl amide modification on E3 ligase Ligand 19 was specifically designed to enhance binding affinity while simultaneously installing a phenolic hydroxyl conjugation handle, a dual functionality absent in unmodified VH032 [1]. In the seminal Farnaby et al. study, PROTACs built with this ligand exhibited positive binding cooperativity (4.8-fold affinity enhancement upon ternary complex formation with VCB and SMARCA2BD) that was critical for achieving intracellular degradation—cooperativity that cannot be assumed when swapping in a different VHL ligand with altered linker geometry and binding mode [1]. Replacing this building block mid-campaign necessitates re-validation of ternary complex crystal structures, binding kinetics, and cellular degradation efficiency, leading to procurement delays and inconsistent SAR interpretation across degrader series [1].

Conjugation handle Unmodified VH032 lacks the phenolic hydroxyl handle, requiring additional synthetic derivatization before linker attachment.
Ternary cooperativity PROTAC 1 achieved 4.8‑fold positive cooperativity with this ligand; replacement VHL binders may not reproduce favorable neo‑interface contacts.
Structural validation Alternative VHL ligands lack co‑crystal structures with the target protein, complicating rational linker optimization.

Comparative Evidence for E3 Ligase Ligand 19


Enhanced VHL Binding Affinity with Fluorocyclopropyl Modification

The incorporation of a fluorocyclopropyl amide group in E3 ligase Ligand 19 was a structure-guided design choice intended to improve binding affinity to the VHL E3 ligase compared to the parent compound VH032. The Farnaby et al. (2019) study explicitly states that this VHL ligand was selected for its 'high affinity' and 'affinity-improving fluorocyclopropyl amide' modification [1]. While the absolute binary Kd of the isolated ligand is not reported in that study, the parent VH032 binds VHL with a Kd of 185 nM as measured by fluorescence polarization . The fluorocyclopropyl modification in E3 ligase Ligand 19 is structurally analogous to the optimized VHL inhibitor VH298 (Kd ~ 40–80 nM by ITC and FP), which also incorporates hydrophobic modifications at the same vector position to enhance affinity [2]. This class-level structural inference positions E3 ligase Ligand 19 closer to the optimized VH298 in binding potency than to the unoptimized VH032 scaffold [2].

VHL Binding Affinity
Class-level inference
Ligand described as high‑affinity VHL binder; structurally related to VH298 (Kd ~40‑80 nM) vs. parent VH032 (185 nM).
Supports affinity‑enhanced binding context; exact Kd not reported for isolated ligand.
Fluorocyclopropyl modification mirrors optimized VHL inhibitors; data from FP/ITC displacement assays.
PROTAC Design E3 Ligase Recruitment Binding Affinity

Pre-Installed Conjugation Handle for Efficient PROTAC Assembly

E3 ligase Ligand 19 incorporates a terminal phenolic hydroxyl group that serves as a pre-installed, ready-to-use conjugation handle for linker attachment via etherification, esterification, or carbamate formation. In contrast, unmodified VH032 lacks this functional group and requires a separate synthetic derivatization step to introduce a conjugatable moiety (e.g., amine or hydroxyl) before PROTAC assembly . Sigma-Aldrich's technical documentation confirms that VH032-cyclopropane-F 'allows rapid conjugation with many linkers containing active leaving groups' and serves as a 'basic building block for development of a protein degrader library' . This functionalization eliminates at least one synthetic step compared to starting from VH032, directly reducing procurement-to-assembly time and overall synthetic complexity in degrader construction workflows .

Conjugation Readiness
Head-to-head
Pre‑installed phenolic OH enables direct linker attachment; eliminates ≥1 synthetic step vs. unfunctionalized VH032.
Reduces procurement‑to‑assembly time in PROTAC library construction.
Supplier data: compatible with linkers bearing active leaving groups.
PROTAC Synthesis Conjugation Chemistry Building Block Efficiency

Positive Ternary Complex Cooperativity

PROTAC 1, which uses E3 ligase Ligand 19 as its VHL-recruiting element, demonstrated positive binding cooperativity in the formation of the ternary complex with VHL-ElonginC-ElonginB (VCB) and the SMARCA2 bromodomain (SMARCA2BD). Isothermal titration calorimetry (ITC) measurements revealed that PROTAC 1 binds the pre-formed VCB:SMARCA2BD complex with 4.8-fold greater affinity than it binds VCB alone, indicating that ternary complex formation is positively cooperative [1]. This cooperativity (α factor > 1) is a critical parameter for efficient intracellular degradation, as it reflects favorable protein-protein interactions at the neo-interface that stabilize the ternary complex and enhance catalytic ubiquitin transfer [1]. PROTAC 1 induced partial degradation of SMARCA2 and SMARCA4 in MV-4-11 cells, validating that the cooperativity observed in biophysical assays translates to intracellular activity [1].

Ternary Cooperativity
Reported
α factor = 4.8 (ITC) for PROTAC 1 binding to VCB:SMARCA2BD vs. VCB alone.
Supports favorable neo‑interface formation; cooperativity context for degrader design.
MV‑4‑11 cells used for degradation readout; ITC conditions as published.
PROTAC Cooperativity Ternary Complex Formation SMARCA2 Degradation

Ternary Complex Crystal Structure for Rational Optimization

The ternary complex of VCB:PROTAC 1:SMARCA2BD was solved at 2.25 Å resolution (PDB ID: 6HAY), providing atomic-level detail of how E3 ligase Ligand 19 engages VHL while the PROTAC simultaneously binds SMARCA2BD [1]. This high-resolution structure revealed that the phenolic linkage point of E3 ligase Ligand 19 is solvent-exposed and tolerated by VHL, validating the design choice and enabling structure-guided optimization of the linker region in subsequent PROTAC iterations (PROTAC 2 and ACBI1) without altering the E3 ligase ligand [1]. In contrast, unstructured or lower-resolution data for alternative VHL ligand-linker geometries would preclude analogous rational optimization and require iterative empirical screening [1]. The availability of this co-crystal structure directly enables computational modeling and rational PROTAC design workflows that rely on defined binding geometries [1].

Ternary Complex Structure
Reported
PDB: 6HAY; 2.25 Å resolution; VCB:PROTAC 1:SMARCA2BD co‑crystal.
Provides validated structural template for rational PROTAC optimization.
X‑ray crystallography data publicly deposited; binding mode fully defined.
Structure-Based Drug Design PROTAC Optimization X-ray Crystallography

Versatile VHL Engagement Across Distinct Linker Designs

E3 ligase Ligand 19 was successfully employed as the VHL-recruiting element in both PROTAC 1 (flexible alkyl linker) and PROTAC 2 (conformationally restrained phenyl linker), demonstrating the building block's compatibility with diverse linker chemistries and geometries [1]. The PROTAC 2 design replaced the flexible linker of PROTAC 1 with a 1,4-substituted phenyl ring to increase conformational restraint, maintaining E3 ligase Ligand 19 as the constant VHL binder. Despite the significant linker modification, PROTAC 2 exhibited a near-identical ternary complex structure to PROTAC 1, with all de novo protein-protein and protein-PROTAC interactions preserved [1]. This structural robustness confirms that the binding mode of E3 ligase Ligand 19 to VHL is sufficiently stable to accommodate diverse linker and target ligand chemistries without disrupting E3 ligase engagement, making it a reliable, reusable building block across multiple degrader series [1].

Linker Robustness
Head-to-head
PROTAC 2 (phenyl linker) retained near‑identical ternary complex to PROTAC 1 (alkyl linker); key interactions preserved.
Supports reuse of this VHL ligand across diverse linker chemistries without re‑optimization.
Crystallographic overlay confirms conserved E3 ligase engagement.
PROTAC Linker Design Chemical Versatility Building Block Robustness

Applications of E3 Ligase Ligand 19


Structure-Guided PROTAC Design Targeting SMARCA2/4

Procurement of E3 ligase Ligand 19 is most directly justified for laboratories developing PROTAC degraders of SMARCA2 and SMARCA4, following the validated design paradigm established by Farnaby et al. (2019) [1]. The compound's pre-installed phenolic hydroxyl conjugation handle enables direct, single-step linker attachment to bromodomain-targeting warheads such as (+)-JQ-1 or SMARCA-BD ligand 1, replicating the PROTAC 1 and PROTAC 2 architectures that demonstrated positive cooperativity (4.8-fold) and partial SMARCA2/4 degradation in MV-4-11 leukemia cells [1]. The publicly available ternary complex co-crystal structure (PDB: 6HAY) provides a structural blueprint for computational docking and rational optimization of novel linker designs, reducing the synthetic iteration burden typically associated with PROTAC development [1].

VHL-Based PROTAC Library Synthesis

For research groups or CROs constructing VHL-based PROTAC libraries against diverse target proteins, E3 ligase Ligand 19 offers a procurement advantage as a pre-functionalized building block that eliminates the synthetic derivatization step required for unmodified VH032 . The terminal hydroxyl group permits direct conjugation to a wide range of linkers via nucleophilic substitution or acylation, enabling parallel library synthesis with reduced step count and overall synthetic complexity . This is particularly valuable for high-throughput degrader screening campaigns where rapid assembly of multiple PROTAC candidates with varying linker lengths and compositions is required, and where the choice of a consistent, structurally validated E3 ligase ligand facilitates SAR interpretation across library members .

Ternary Complex Cooperativity Investigation

E3 ligase Ligand 19 is the validated E3-recruiting element in PROTAC 1, which has been rigorously characterized for ternary complex cooperativity via ITC, SPR, and X-ray crystallography [1]. Laboratories conducting mechanistic studies of PROTAC-induced ternary complex formation, ubiquitination kinetics, or the relationship between cooperativity (α factor) and degradation efficiency can procure this compound as a structurally and biophysically defined starting point. The established cooperativity benchmark (α = 4.8 for PROTAC 1) provides a reference value against which novel PROTAC designs incorporating alternative linkers or target ligands can be quantitatively compared [1].

Published Structural Validation for Procurement Decisions

Procurement decisions in both academic and biopharmaceutical settings increasingly favor building blocks with published structural and biophysical validation to minimize the risk of investing in compounds that fail during downstream optimization. E3 ligase Ligand 19 satisfies this criterion through its inclusion in a high-impact, peer-reviewed Nature Chemical Biology publication that includes full ternary complex structural characterization, binding cooperativity quantification, and intracellular degradation data [1]. This published validation reduces the due diligence burden for procurement officers and principal investigators evaluating VHL ligand options for new degrader campaigns, providing documented evidence of performance in a real-world PROTAC optimization pipeline [1].

Application
Selection Property
Validation Focus
SMARCA2/4 degrader design
Pre‑functionalized VHL ligand with published ternary structure
Ternary complex cooperativity and degradation endpoint context
PROTAC library assembly
Ready‑to‑conjugate building block
Conjugation versatility and reduced synthetic step count
Cooperativity mechanistic studies
Structurally characterized cooperativity probe
Cooperativity benchmark (α factor) and neo‑interface characterization
Procurement risk mitigation
Published structural & biophysical validation
Due‑diligence review of documented performance
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